molecular formula C10H19NO4 B131797 (S)-4-Boc-(3-Hydroxymethyl)morpholin CAS No. 714971-28-5

(S)-4-Boc-(3-Hydroxymethyl)morpholin

Katalognummer: B131797
CAS-Nummer: 714971-28-5
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: AIQSXVGBMCJQAG-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, also known as Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Forschung

“(S)-4-Boc-(3-Hydroxymethyl)morpholin” ist eine einzigartige Chemikalie, die frühen Entdeckungsforschern als Teil einer Sammlung einzigartiger Chemikalien zur Verfügung gestellt wird . Es wird aufgrund seiner einzigartigen Eigenschaften in verschiedenen chemischen Forschungsanwendungen eingesetzt .

Synthese von Morpholino-Nucleosiden

Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Morpholino-Nucleosiden ausgehend von enantiomerenreinem Glycidol . Der wichtigste gemeinsame Vorläufer der Zielmoleküle – 6-Hydroxymethyl-morpholinacetal – lässt sich leicht durch Ringöffnung des optisch reinen Glycidols unter Verwendung von N-Nosyl-aminoacetaldehyd als Nukleophil synthetisieren, gefolgt von einer Tandemreaktion aus O-Benzoylierung/Ringschluss .

Oligonukleotid-Therapien

Die Entwicklung von „Oligonukleotid-Therapien“ hat sich als entscheidende Strategie für die Behandlung mutagener Erkrankungen herauskristallisiert . Synthetische Oligonukleotide regulieren die Genexpression, indem sie selektiv mit dem RNA-Zielmolekül interagieren . Diese Verbindung wird bei der Synthese der Monomere dieser Oligonukleotide verwendet .

Behandlung der Duchenne-Muskeldystrophie

Zwei PMO-Medikamente wurden für die Behandlung der Duchenne-Muskeldystrophie zugelassen . Diese Verbindung wird bei der Synthese dieser Medikamente verwendet .

Peptidsynthese

Diese Klasse von Heterocyclen hat breite Anwendung in der Peptidsynthese gefunden <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.813269

Biologische Aktivität

Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting human epidermal growth factor receptors (EGFR) involved in cancer progression. Its unique structure, characterized by a hydroxymethyl group and a tert-butyl ester, contributes to its reactivity and biological interactions.

  • Molecular Formula : C10H19NO4
  • Molar Mass : 217.26 g/mol
  • Structure : The compound features a morpholine ring with a hydroxymethyl substituent at the 3-position and a tert-butyl ester at the 4-position.

The biological activity of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases, including EGFRs, which play crucial roles in cell signaling pathways related to proliferation and survival.
  • Binding Interactions : The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, enhancing binding affinity and specificity.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of this morpholine compound exhibit selective inhibition of EGFRs, leading to reduced cancer cell proliferation. For instance, BMS-599626, derived from this compound, has shown effectiveness against various cancer cell lines by blocking EGFR signaling pathways .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial activity against specific bacterial strains, although detailed studies are still required to establish its efficacy and mechanism .
  • Applications in Drug Development :
    • As an intermediate in drug synthesis, its derivatives are being explored for their potential as therapeutic agents in treating various conditions, particularly cancers associated with aberrant EGFR activity.

Research Findings

Recent studies have provided insights into the biological effects and potential applications of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate:

StudyFindings
Demonstrated that derivatives inhibit EGFRs effectively, suggesting a pathway for anticancer drug development.
Explored the compound's role as a catalyst in the production of polyurethane foams and its potential as a surfactant.
Investigated antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing moderate activity.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of BMS-599626 on human cancer cell lines. Results indicated significant reduction in cell viability at concentrations as low as 0.1 μM, demonstrating its potential as an effective anticancer agent.
  • Antimicrobial Activity Assessment :
    • In vitro tests were conducted against common pathogens. The minimum inhibitory concentration (MIC) was determined to be 250 μg/mL for several tested strains, indicating moderate antimicrobial activity .

Eigenschaften

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQSXVGBMCJQAG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363822
Record name tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714971-28-5
Record name tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-TERT-BUTYL 3-(HYDROXYMETHYL)MORPHOLINE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1M solution of borane-tetrahydrofuran complex in THF (8.65 mL; 8.65 mmol; 2 eq.) was added to a cold (0° C.) solution of morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (1 g; 4.32 mmol; 1 eq.) in THF (10 mL) and the resulting mixture was stirred at room temperature for 1 hour. The solution was diluted with EA, washed with sat. aq. NaHCO3 then brine, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography (EA/heptane) afforded the title compound (600 mg, 64%) as a colourless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8.65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

Ethyl chlorocarbonate (149 μL; TCI) was added to a THF (8 mL) solution of morpholine-3, 4-dicarboxylic acid 4-tert-butyl ester (300 mg; Ast) and diisopropylethylamine (560 μL; WAKO) with ice cooling and the resulting mixture was stirred at room temperature for 1 and half hours. Sodium tetrahydroborate (197 mg; WAKO) was added at room temperature, the resulting mixture was stirred for 15 minutes followed by the addition of methanol (1.2 mL) with ice cooling, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture solution was concentrated under reduced pressure, ethyl acetate and saturated aqueous sodium bicarbonate solution were added to extract the reaction mixture, then the organic layer was dried, and the solvent was evaporated under reduced pressure to give the title compound (209 mg).
Quantity
149 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (9.50 g, 41 mmol) was dissolved in anhydrous THF (50 mL) under nitrogen and cooled to −10° C. A 1M solution of borane (82 mL, 82 mmol) was added dropwise whilst maintaining the temperature below 0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was cooled to −5° C. and water (10 mL) was added cautiously followed by Na2CO3 (9.5 g) in water (20 mL). After stirring for 30 min at room temperature the THF was removed in vacuo, water was added and the reaction mixture was extracted with diethylether (×3). The combined organic extracts were dried (MgSO4) and the solvent was evaporated in vacuo to give 3-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester (8.9 g, 100%) as a colourless oil.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 3
tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 6
tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.